molecular formula C12H26OS B14285293 11-Methoxyundecane-1-thiol CAS No. 117559-62-3

11-Methoxyundecane-1-thiol

Cat. No.: B14285293
CAS No.: 117559-62-3
M. Wt: 218.40 g/mol
InChI Key: DGXSHDQBHKFGDF-UHFFFAOYSA-N
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Description

11-Methoxyundecane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur-containing compounds characterized by the presence of a thiol group (-SH). This compound is notable for its unique structure, which includes a methoxy group (-OCH3) attached to the eleventh carbon of an undecane chain, with a thiol group at the first carbon. Thiols are known for their distinctive odors and their reactivity, which makes them valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Methoxyundecane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a thiol nucleophile. For instance, the reaction of 11-bromo-1-undecanol with sodium methoxide can yield 11-methoxyundecane, which can then be converted to this compound through a reaction with thiourea followed by hydrolysis .

Industrial Production Methods: In industrial settings, the production of thiols often relies on the high nucleophilicity of sulfur. The reaction of sodium hydrosulfide with alkyl halides is a common method. This approach can be adapted for the production of this compound by using the appropriate alkyl halide precursor .

Chemical Reactions Analysis

Types of Reactions: 11-Methoxyundecane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 11-Methoxyundecane-1-thiol involves its thiol group, which can participate in various chemical reactions. Thiols are known to function as chain transfer agents in free radical reactions due to the relatively weak bonding energy of the sulfur-hydrogen bond. This allows the thiol group to easily dissociate and form a thiyl radical, which can then participate in further reactions . Additionally, thiols can inhibit enzymes such as tyrosinase and peroxidase, which are involved in the melanogenesis pathway .

Comparison with Similar Compounds

Uniqueness: 11-Methoxyundecane-1-thiol is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

117559-62-3

Molecular Formula

C12H26OS

Molecular Weight

218.40 g/mol

IUPAC Name

11-methoxyundecane-1-thiol

InChI

InChI=1S/C12H26OS/c1-13-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3

InChI Key

DGXSHDQBHKFGDF-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCCCCS

Origin of Product

United States

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